molecular formula C12H17NO3 B4430305 2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide

2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide

Cat. No. B4430305
M. Wt: 223.27 g/mol
InChI Key: SYVGKSPMEGRBAK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a furan derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide is not well understood, but it is believed to act on the central nervous system by binding to specific receptors. This compound has been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound has analgesic and anxiolytic effects. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide has several advantages for lab experiments, including its easy synthesis and availability. This compound is also stable under various conditions, making it suitable for different experimental setups. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including neurodegenerative disorders and cancer. Furthermore, the study of the mechanism of action of this compound and its interaction with specific receptors can provide insight into its physiological effects and inform the development of new drugs.

Scientific Research Applications

2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide has potential applications in various scientific fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In organic chemistry, this compound has been used as a starting material for the synthesis of other furan derivatives.

properties

IUPAC Name

2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-11(9(2)16-8)12(14)13-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVGKSPMEGRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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